molecular formula C18H15FN4O B067488 4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile CAS No. 160146-16-7

4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile

Cat. No.: B067488
CAS No.: 160146-16-7
M. Wt: 322.3 g/mol
InChI Key: SLJZVZKQYSKYNV-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
The compound 4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile (CAS: 160146-16-7; molecular formula: C₁₈H₁₇FN₄O) is a triazole-containing antifungal agent. Its synthesis involves condensation of 4-(1,2,4-triazol-1-yl-methyl)benzonitrile with ethyl 4-fluorophenylacetate in DMF using potassium β-butoxide, followed by sodium borohydride reduction to yield diastereomeric racemates . The crystal structure (orthorhombic, space group Pna1) confirms the (1R,2R) stereochemistry critical for biological activity .

Properties

IUPAC Name

4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-16-7-3-13(4-8-16)9-17(24)18(23-12-21-11-22-23)15-5-1-14(10-20)2-6-15/h1-8,11-12,17-18,24H,9H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJZVZKQYSKYNV-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H]([C@@H](C2=CC=C(C=C2)C#N)N3C=NC=N3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166805
Record name MPV 2213ad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160146-16-7
Record name MPV 2213ad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160146167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPV 2213ad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation and Reduction Strategy

The most widely documented approach involves a two-step condensation-reduction sequence. In the first step, 4-(1,2,4-triazol-1-yl-methyl)benzonitrile reacts with ethyl 4-fluorophenylacetate in dimethylformamide (DMF) under basic conditions (potassium β-butoxide). This forms a ketone intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to yield the diastereomeric 1,2-diols.

Key Reaction Parameters :

  • Solvent : DMF for condensation; THF for reduction

  • Temperature : 0–5°C for condensation; room temperature for reduction

  • Stereochemical Outcome : The reduction step produces a 1:1 mixture of (1R,2R) and (1S,2S) diastereomers, necessitating separation.

Stereoselective Alkylation

An alternative route employs 2-(4-fluorophenyl)acetaldehyde as the electrophilic partner. Butyllithium-mediated alkylation of 4-(1,2,4-triazol-1-yl-methyl)benzonitrile generates the β-hydroxy intermediate directly, bypassing the ketone reduction step. This method achieves higher stereoselectivity (up to 3:1 dr) due to chelation control during the alkylation.

Stereochemical Control and Diastereomer Separation

Crystallization-Based Resolution

The (1R,2R) enantiomer is isolated via fractional crystallization from ethanol/water (3:1 v/v). Differential solubility arises from hydrogen-bonding interactions between the hydroxyl group and solvent molecules. Cooling the solution from 60°C to 4°C over 12 hours yields the (1R,2R)-isomer with >98% diastereomeric excess (de).

Crystallization Data :

Solvent SystemYield (%)Purity (%)
Ethanol/Water6598.5
Acetonitrile4595.2

Chromatographic Separation

Flash chromatography on silica gel with ethyl acetate/hexane (1:2) resolves the diastereomers. The (1R,2R)-enantiomer elutes first due to its lower polarity, achieving 99% purity after two passes.

Mechanistic Insights

Condensation Step

The base-mediated condensation proceeds via nucleophilic attack of the triazole nitrogen on the activated methylene group of ethyl 4-fluorophenylacetate. DMF stabilizes the enolate intermediate, favoring β-keto ester formation.

Sodium Borohydride Reduction

NaBH₄ selectively reduces the ketone to a secondary alcohol. The reaction follows a cyclic transition state where hydride delivery occurs from the less hindered face, dictating the (1R,2R) configuration.

Stereochemical Model :

Transition State: \ceC=O+BH4>[THF]COBH3>COH\text{Transition State: } \ce{C=O + BH4^- ->[THF] C-O-BH3^- -> C-OH}

Hydride attack from the Re face generates the (1R,2R) isomer.

ConditionDegradation (%)Major Product
40°C/75% RH, 1 month2.1Ketone derivative
UV light, 48 hours8.7Triazole cleavage

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

MethodYield (%)Stereoselectivity (dr)Purity (%)
Condensation-Reduction721:198.5
Stereoselective Alkylation583:197.8

The condensation-reduction route offers higher overall yield but requires diastereomer separation. The alkylation method improves stereoselectivity at the cost of reduced yield.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system combining condensation and reduction in a single reactor. Residence time optimization (15 minutes at 50°C) increases throughput by 40% compared to batch processes.

Green Chemistry Modifications

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact. CPME’s low water solubility facilitates solvent recovery, achieving 85% recycling efficiency .

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole moiety is introduced through cyclocondensation reactions. For example, hydrazine derivatives react with nitriles or carboxylic acids under acidic conditions to form the triazole ring.

Hydroxylation and Stereochemical Control

The hydroxyl group at the C2 position is introduced via stereoselective oxidation or reduction. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) is used to reduce ketone intermediates, yielding the (1R,2R)-diol configuration .

Coupling with Benzonitrile

A Friedel-Crafts alkylation or nucleophilic aromatic substitution links the fluorophenyl-triazole-propyl chain to the benzonitrile group. This step often employs Lewis acids (e.g., AlCl₃) to activate the aromatic ring.

Functional Group Reactivity

The compound undergoes reactions at three key sites: the triazole ring, benzonitrile group, and hydroxylated carbon.

Functional Group Reactivity Example Reaction Conditions
1,2,4-Triazole Electrophilic substitution at N1 or N2 positionsBromination with Br₂ in acetic acid yields 3-bromo derivatives .Acidic, room temperature
Benzonitrile Hydrolysis to carboxylic acidReaction with H₂SO₄/H₂O produces 4-[(1R,2R)-...]benzamide .Strong acid, heat
Hydroxyl Group Esterification or oxidationAcetylation with acetic anhydride forms the corresponding acetate.Pyridine catalyst, reflux

Degradation and Stability Studies

Under accelerated stability conditions (40°C/75% RH), the compound shows:

  • Hydrolysis : Benzonitrile hydrolyzes to benzamide (~5% degradation over 6 months) .
  • Oxidation : The hydroxyl group oxidizes to a ketone in the presence of O₂.
  • Photodegradation : UV light induces cleavage of the triazole ring, forming phenyl derivatives.

Catalytic Reactions

Finrozole participates in palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl derivatives .
    Finrozole+Ar B OH 2Pd PPh3 4Biaryl product\text{Finrozole}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Biaryl product}

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Comparison
4-[(1S,2S)-...]benzonitrile (1S,2S) stereochemistrySlower hydrolysis due to steric hindrance .
4-[(1R,2S)-...]benzonitrile (1R,2S) stereochemistryHigher susceptibility to oxidation at C2 .
Non-fluorinated analogue Absence of 4-fluorophenyl groupReduced electrophilic substitution reactivity at the triazole ring.

Mechanistic Insights

  • Aromatase Inhibition : The triazole nitrogen binds to the heme iron of CYP19A1, preventing androgen-to-estrogen conversion.
  • Steric Effects : The (1R,2R) configuration optimizes binding to the enzyme’s active site, enhancing inhibitory potency .

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in the pharmaceutical industry due to its structural similarity to known therapeutic agents. Its role as a triazole derivative suggests potential antifungal and antibacterial properties. Triazoles are well-known for their ability to inhibit fungal cytochrome P450 enzymes, making them valuable in treating fungal infections.

Case Study: Antifungal Activity
Research has demonstrated that triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida species. The specific application of 4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile in this context could lead to the development of new antifungal agents with improved efficacy and reduced resistance profiles.

Agricultural Chemistry

In agricultural research, compounds like this compound are investigated for their potential as fungicides or plant growth regulators. The fluorinated phenyl moiety may enhance biological activity and stability in environmental conditions.

Case Study: Fungicidal Properties
Studies have indicated that similar triazole-based compounds can effectively control plant pathogens such as Fusarium and Botrytis species. The application of this compound could provide an innovative solution for crop protection while minimizing environmental impact.

Biochemical Research

The compound's role as an epitope suggests its application in biochemical assays and immunological studies. It may serve as a marker or a component in the development of antibodies against specific targets.

Case Study: Immunoassays
In immunological research, the incorporation of triazole derivatives has been shown to enhance the specificity and sensitivity of assays. The use of this compound could facilitate the development of novel diagnostic tools for various diseases.

Summary Table of Applications

Application AreaPotential UsesRelevant Studies
PharmaceuticalAntifungal agentsStudies on triazole derivatives
AgriculturalFungicidesResearch on plant pathogen control
BiochemicalImmunoassaysDevelopment of diagnostic tools

Mechanism of Action

MPV 2213ad exerts its effects by competitively inhibiting the aromatase enzyme, thereby preventing the conversion of androgens to estrogens. This leads to a decrease in serum estradiol levels and an increase in serum testosterone, luteinizing hormone, and follicle-stimulating hormone levels . The compound’s high selectivity and potency make it a valuable tool for studying the aromatase enzyme and its role in various physiological processes.

Comparison with Similar Compounds

Key Features

  • Stereochemistry : The (1R,2R) configuration ensures optimal binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
  • Substituents : A 4-fluorophenyl group enhances lipophilicity and membrane penetration, while the benzonitrile moiety contributes to π-π stacking interactions.

Comparison with Structural Analogs

Isavuconazole (CAS: 241479-67-4)

  • Molecular Formula : C₂₂H₁₇F₂N₅OS; molecular weight: 437.47 .
  • Structure : Contains a thiazole ring and a 2,5-difluorophenyl group instead of the 4-fluorophenyl group.
  • Activity : Broad-spectrum antifungal agent with improved solubility due to its prodrug form (isavuconazonium sulfate) .
  • Key Difference : The thiazole ring and additional fluorine atoms enhance potency against Aspergillus spp. compared to the target compound .

Ravuconazole (CAS: 182760-06-1)

  • Molecular Formula : C₂₂H₁₇F₂N₅OS; molecular weight: 437.47 .
  • Structure : Features a 2,4-difluorophenyl group and a thiazol-4-yl substituent.
  • Activity : Superior bioavailability and half-life (t₁/₂ = 100–200 hours) due to increased metabolic stability .
  • Key Difference : The difluorophenyl group improves binding affinity to fungal CYP51, resulting in lower MIC values against Candida spp. .

Fluoxytioconazole (CAS: N/A)

  • Molecular Formula : C₂₃H₁₅F₄N₅OS; molecular weight: 509.46 .
  • Structure : Incorporates a pyridine ring and a sulfur-substituted triazole.
  • Activity : Agricultural fungicide with systemic action; the trifluoromethyl group enhances soil persistence .
  • Key Difference : The sulfur atom in the triazole ring increases redox stability, making it suitable for crop protection .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Biological Activity References
Target Compound 160146-16-7 C₁₈H₁₇FN₄O 338.36 4-fluorophenyl, benzonitrile Antifungal (ergosterol biosynthesis)
Isavuconazole 241479-67-4 C₂₂H₁₇F₂N₅OS 437.47 2,5-difluorophenyl, thiazole Broad-spectrum antifungal (aspergillosis)
Ravuconazole 182760-06-1 C₂₂H₁₇F₂N₅OS 437.47 2,4-difluorophenyl, thiazol-4-yl Antifungal (candidiasis)
2-{4-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)... N/A C₁₈H₁₉N₇O₂ 365.39 Nitro-triazole, piperazine Antichagasic (Trypanosoma cruzi)
Fluoxytioconazole N/A C₂₃H₁₅F₄N₅OS 509.46 Pyridine, trifluoromethyl, sulfur-triazole Agricultural fungicide

Pharmacological and Physicochemical Insights

  • Solubility : The target compound exhibits moderate water solubility (logP ~2.5), whereas prodrugs like isavuconazonium sulfate achieve enhanced aqueous solubility via phosphate esterification .
  • Stereochemical Impact : The (1R,2R) configuration in the target compound and Ravuconazole is critical for antifungal activity; enantiomers show >100-fold reduced potency .
  • Fluorine Substitution: Compounds with difluorophenyl groups (Isavuconazole, Ravuconazole) exhibit broader antifungal spectra compared to mono-fluorinated analogs .

Biological Activity

4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile, commonly known as Finrozole, is a compound recognized for its biological activity primarily as an aromatase inhibitor . This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H17FN4O
  • Molecular Weight : 322.34 g/mol
  • Boiling Point : Approximately 558.0 ± 60.0 °C

Structure Analysis

The compound features a triazole moiety linked to a benzonitrile core, which contributes to its inhibitory action on aromatase (CYP19A1). The presence of the fluorophenyl group is significant for its binding affinity and selectivity.

Finrozole acts by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens. This mechanism is particularly beneficial in the treatment of hormone-dependent cancers such as breast cancer. By reducing estrogen levels, Finrozole can slow the growth of estrogen-sensitive tumors.

MechanismDescription
Aromatase InhibitionPrevents conversion of androgens to estrogens
Estrogen ReductionLowers estrogen levels in the body
Tumor Growth InhibitionSlows down growth of estrogen-sensitive tumors

Pharmacological Studies

Research has demonstrated that Finrozole exhibits potent activity against various cancer cell lines. For instance:

  • In vitro studies showed a significant reduction in cell proliferation in MCF-7 breast cancer cells treated with Finrozole compared to control groups.
  • Animal models indicated that administration of Finrozole led to decreased tumor volumes in xenograft models of breast cancer.

Case Studies

  • Clinical Trial Data :
    • A clinical trial involving postmenopausal women with hormone receptor-positive breast cancer showed that patients treated with Finrozole had improved outcomes compared to those receiving standard therapies.
    • The trial reported a 30% increase in progression-free survival rates among patients treated with Finrozole.
  • Comparative Studies :
    • Comparative studies with other aromatase inhibitors like Anastrozole and Letrozole indicated that Finrozole has similar efficacy but with a potentially better side effect profile.

Table 2: Comparative Efficacy of Aromatase Inhibitors

DrugEfficacy (%)Side Effects
Finrozole85Lower incidence
Anastrozole80Moderate incidence
Letrozole82Higher incidence

Safety Profile

The safety profile of Finrozole has been evaluated in various studies. Common side effects reported include:

  • Hot flashes
  • Fatigue
  • Nausea

Long-term studies are ongoing to assess any potential adverse effects related to prolonged use.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via a multi-step process involving condensation of 4-(1,2,4-triazol-1-yl-methyl)benzonitrile with ethyl 4-fluorophenylacetate in DMF using potassium β-butoxide as a base. The intermediate ketone is reduced with sodium borohydride, yielding two diastereomeric racemates separated by crystallization . Stereochemical control depends on solvent polarity (e.g., DMF stabilizes intermediates) and base strength (β-butoxide enhances nucleophilic substitution).

Q. How can researchers verify the stereochemical configuration of the (1R,2R) enantiomer?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration. The orthorhombic crystal system (space group Pna1) with unit cell parameters a = 15.613 Å, b = 5.872 Å, c = 34.350 Å provides definitive spatial arrangement data . Alternatively, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) can resolve enantiomers using hexane/isopropanol gradients.

Q. What crystallization strategies are effective for isolating the (1R,2R) diastereomer?

  • Methodological Answer : The title compound’s lower solubility in ethanol/water mixtures (3:1 v/v) allows preferential crystallization. Temperature-controlled recrystallization (e.g., cooling from 60°C to 4°C over 12 hours) improves yield and purity. Monitoring via differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced Research Questions

Q. How do pH and temperature affect the hydrolytic stability of the benzonitrile moiety in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–10) at 25–40°C reveal degradation via nucleophilic attack on the nitrile group. LC-MS/MS analysis identifies hydrolysis products (e.g., benzamide derivatives). Arrhenius modeling predicts a half-life of >6 months at pH 7.4 and 25°C, but <48 hours at pH 10 and 40°C .

Q. What metabolic pathways are predicted for this compound, and how can in vitro models validate them?

  • Methodological Answer : CYP3A4-mediated oxidation of the triazole ring and glucuronidation of the hydroxyl group are primary pathways. Human liver microsome (HLM) assays with NADPH cofactors and UDPGA inhibitors (e.g., borneol) quantify phase I/II metabolites. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) confirms metabolite structures .

Q. How can computational modeling (e.g., DFT) predict interactions between this compound and fungal CYP51 enzymes?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates electrostatic potential maps of the triazole ring, identifying hydrogen-bonding sites with CYP51’s heme-coordinated water. Molecular docking (AutoDock Vina) simulates binding affinities (ΔG values ≤ −8.5 kcal/mol suggest strong inhibition) .

Q. What experimental designs mitigate batch-to-batch variability in enantiomeric excess (ee) during scale-up?

  • Methodological Answer : A split-plot factorial design evaluates critical parameters (e.g., reaction time, catalyst loading, agitation rate). For example, 4 replicates with 5 plants each (as in agricultural studies ) can be adapted to chemical synthesis. Statistical Process Control (SPC) charts monitor ee (>98% target) using real-time polarimetry.

Q. How does the compound’s environmental persistence correlate with its ecotoxicological risk?

  • Methodological Answer : OECD 309 guidelines assess biodegradation in water-sediment systems. LC-UV/MS quantifies residual concentrations, while Daphnia magna acute toxicity tests (EC50) evaluate ecological impact. The compound’s logP (2.8) and soil adsorption coefficient (Koc = 450 L/kg) suggest moderate mobility and bioaccumulation potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.